molecular formula C17H12N4S B1663221 ML163

ML163

Cat. No.: B1663221
M. Wt: 304.4 g/mol
InChI Key: FNNACNWDEVQPDH-UHFFFAOYSA-N
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Description

ML163 is a small molecule compound known for its role as an agonist of alpha-synuclein. Alpha-synuclein is a protein implicated in various neurodegenerative diseases, including Parkinson’s disease. This compound has been studied for its potential therapeutic applications, particularly in the context of diagnostic agents .

Mechanism of Action

Target of Action

ML163, also known as N-(1-naphthalenyl)-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine, is primarily an α-synuclein agonist . α-synuclein is a protein that, in humans, is encoded by the SNCA gene. It is abundant in the brain and is predominantly expressed in the neocortex, hippocampus, substantia nigra, thalamus, and cerebellum. It is implicated in several neurodegenerative diseases, including Parkinson’s disease.

Preparation Methods

The synthesis of ML163 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The synthetic routes typically involve:

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

ML163 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of this compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated forms.

Scientific Research Applications

ML163 has a wide range of scientific research applications:

Comparison with Similar Compounds

ML163 can be compared with other alpha-synuclein agonists and related compounds. Some similar compounds include:

    PD015975: Another alpha-synuclein agonist with similar binding properties.

    FNNACNWDEVQPDH: A compound with a similar core structure but different functional groups.

What sets this compound apart is its specific binding affinity and the unique functional groups that enhance its activity as an alpha-synuclein agonist. These properties make it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-naphthalen-1-yl-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4S/c1-2-6-14-12(4-1)5-3-7-15(14)19-17-21-20-16(22-17)13-8-10-18-11-9-13/h1-11H,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNACNWDEVQPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NN=C(S3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.